molecular formula C15H20ClN3O B4849583 tert-butyl[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride

tert-butyl[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride

Cat. No. B4849583
M. Wt: 293.79 g/mol
InChI Key: UWEUOKKRKXLBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride is a chemical compound that has gained significant attention in scientific research for its potential use in various applications. This compound is commonly known as PBA, and it is a derivative of benzylamine. PBA has been found to have a wide range of applications in the field of chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of PBA involves its ability to bind with various biomolecules, such as proteins and nucleic acids. PBA has been found to selectively bind with zinc ions, which play a crucial role in various biological processes, including DNA replication and transcription. By binding with zinc ions, PBA can interfere with these processes, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
PBA has been found to have various biochemical and physiological effects on cells and tissues. PBA has been shown to induce the expression of genes involved in apoptosis, leading to the programmed cell death of cancer cells. PBA has also been found to increase the uptake of glucose by cells, making it a potential treatment for diabetes.

Advantages and Limitations for Lab Experiments

PBA has several advantages for lab experiments, including its high selectivity for zinc ions and its ability to penetrate cell membranes. However, PBA also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of PBA. One potential direction is the development of PBA-based fluorescent sensors for the detection of other metal ions, such as copper and iron. Another potential direction is the development of PBA-based drugs for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to investigate the potential toxicity of PBA and its derivatives at high concentrations.
Conclusion:
In conclusion, PBA is a chemical compound that has gained significant attention in scientific research for its potential use in various applications. The synthesis of PBA involves the reaction of tert-butyl-3-(2-pyrimidinyloxy)benzoate with benzylamine hydrochloride. PBA has been extensively studied for its potential use as a fluorescent probe for the detection of zinc ions and as a treatment for various diseases, including cancer and diabetes. The mechanism of action of PBA involves its ability to bind with various biomolecules, such as proteins and nucleic acids. PBA has several advantages for lab experiments, including its high selectivity for zinc ions and its ability to penetrate cell membranes. However, PBA also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. There are several future directions for the study of PBA, including the development of PBA-based fluorescent sensors and drugs for the treatment of other diseases.

Scientific Research Applications

PBA has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of PBA is its use as a fluorescent probe for the detection of zinc ions. PBA has been found to selectively bind with zinc ions, and this property has been exploited to develop a fluorescent sensor for the detection of zinc ions in biological samples.
PBA has also been studied for its potential use in the treatment of various diseases, including cancer and diabetes. PBA has been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. PBA has also been found to have insulin-like effects, making it a potential treatment for diabetes.

properties

IUPAC Name

2-methyl-N-[(3-pyrimidin-2-yloxyphenyl)methyl]propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O.ClH/c1-15(2,3)18-11-12-6-4-7-13(10-12)19-14-16-8-5-9-17-14;/h4-10,18H,11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEUOKKRKXLBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=CC(=CC=C1)OC2=NC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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